molecular formula C11H14N4O B108703 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1266353-34-7

4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B108703
CAS RN: 1266353-34-7
M. Wt: 218.26 g/mol
InChI Key: DBYXJRKHSRAILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrazol-5-amine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act through multiple pathways. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer progression. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
Biochemical and Physiological Effects:
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various diseases. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit low toxicity in vitro, making it a safe candidate for further investigation. However, one limitation of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several potential future directions for research on 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine and its potential use in treating various diseases. Finally, the development of more efficient synthesis methods for 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine could allow for larger-scale production and potential clinical applications.

Synthesis Methods

The synthesis of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine.

Scientific Research Applications

4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancers. In neurodegenerative diseases, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been investigated for its potential use in treating inflammatory bowel disease.

properties

CAS RN

1266353-34-7

Product Name

4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H14N4O/c1-6-8(4-5-9(13-6)16-3)10-7(2)14-15-11(10)12/h4-5H,1-3H3,(H3,12,14,15)

InChI Key

DBYXJRKHSRAILN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C

Canonical SMILES

CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C

synonyms

1H-Pyrazol-5-aMine, 4-(6-Methoxy-2-Methyl-3-pyridinyl)-3-Methyl-

Origin of Product

United States

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